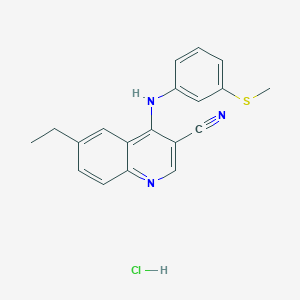

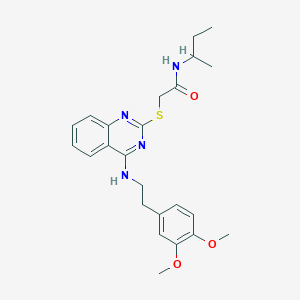

![molecular formula C24H29N3O4S2 B2991175 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941967-57-3](/img/structure/B2991175.png)

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one” is a chemical compound. It is a structurally modified derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of the synthesized compounds are usually confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of such compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step procedures . The reactions often involve coupling substituted 2-amino benzothiazoles with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined using techniques like NMR and mass spectral data .Scientific Research Applications

Synthesis and Biological Evaluation

- Novel compounds synthesized from related chemical structures have shown promising antimicrobial activities against various microorganisms. For instance, some derivatives have been evaluated for their effectiveness in inhibiting bacterial and fungal strains, demonstrating moderate to good activities (Rahul P. Jadhav et al., 2017).

Antimicrobial Activities

- The synthesis of new pyridine derivatives has been explored, yielding compounds with considerable antibacterial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (N. B. Patel & S. N. Agravat, 2009).

Structural Analysis and Characterization

- Crystal structure analysis of compounds related to "1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one" provides insights into their conformation and potential interaction mechanisms. Such studies are crucial for understanding the molecular basis of their biological activities (Md. Serajul Haque Faizi et al., 2016).

Mechanism of Action

Target of Action

Similar benzothiazole-based compounds have been found to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

tuberculosis , suggesting that they may interfere with essential biochemical processes of this bacterium. Similarly, other benzothiazole derivatives have shown anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes .

Biochemical Pathways

These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins . Therefore, the inhibition of these enzymes could lead to a reduction in inflammation.

Pharmacokinetics

The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5) , which predicts good absorption or permeation.

Result of Action

Based on the reported activities of similar benzothiazole derivatives, it can be inferred that this compound may exhibit anti-tubercular and anti-inflammatory effects.

properties

IUPAC Name |

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S2/c1-3-31-19-8-11-21-22(17-19)32-24(25-21)27-14-12-26(13-15-27)23(28)5-4-16-33(29,30)20-9-6-18(2)7-10-20/h6-11,17H,3-5,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZCAAGWTNDSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

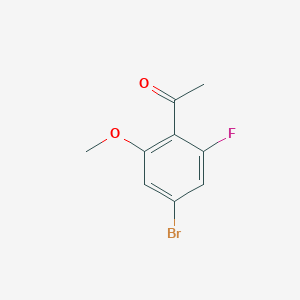

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)

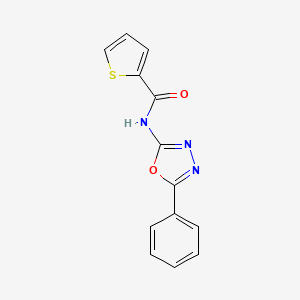

![1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2991099.png)

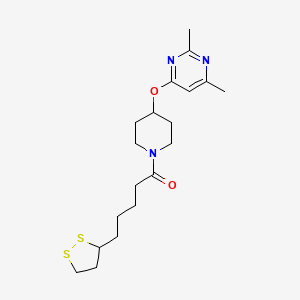

![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)

![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)

![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)

![1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2991113.png)